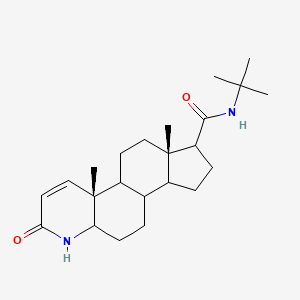
Finasteride (3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Finasteride is a synthetic 4-azasteroid compound that acts as a specific inhibitor of steroid Type II 5α-reductase, an intracellular enzyme that converts testosterone into dihydrotestosterone (DHT). It is primarily used for the treatment of benign prostatic hyperplasia (BPH) and male pattern hair loss (androgenetic alopecia) in adult males . Finasteride is marketed under brand names such as Propecia and Proscar .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Finasteride is synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods: In industrial settings, the production of finasteride involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as crystallization, filtration, and purification to obtain the final product in its desired form. Advanced techniques like solid dispersion and solvent evaporation are employed to enhance the solubility and dissolution rate of finasteride .
Analyse Des Réactions Chimiques
Types of Reactions: Finasteride undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles like halides or amines in the presence of catalysts.
Major Products: The major products formed from these reactions include various derivatives of finasteride with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Finasteride has a wide range of scientific research applications, including:
Mécanisme D'action
Finasteride exerts its effects by inhibiting the enzyme 5α-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT). By blocking this conversion, finasteride reduces the levels of DHT in the body, leading to a decrease in prostate size and a reduction in hair loss. The molecular targets and pathways involved include the androgen receptor signaling pathway and the regulation of gene expression related to cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Dutasteride: Another 5α-reductase inhibitor with a similar mechanism of action but inhibits both Type I and Type II 5α-reductase.
Tamsulosin: An alpha-blocker used for treating BPH but works through a different mechanism by relaxing the muscles in the prostate and bladder neck.
Tadalafil: A phosphodiesterase type 5 inhibitor used for BPH and erectile dysfunction.
Uniqueness of Finasteride: Finasteride is unique in its selective inhibition of Type II 5α-reductase, making it particularly effective for conditions like androgenetic alopecia and BPH with fewer side effects compared to non-selective inhibitors like dutasteride .
Propriétés
Formule moléculaire |
C23H36N2O2 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(9aR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14?,15?,16?,17?,18?,22-,23+/m0/s1 |
Clé InChI |
DBEPLOCGEIEOCV-USODZXNSSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4[C@@]3(C=CC(=O)N4)C |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14065315.png)

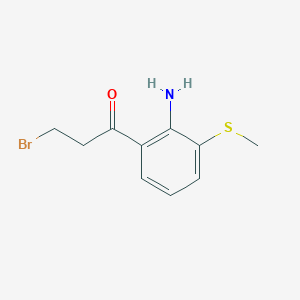


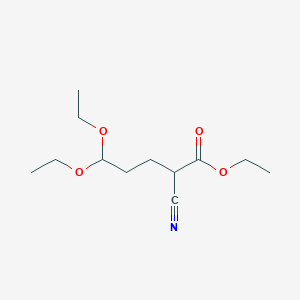
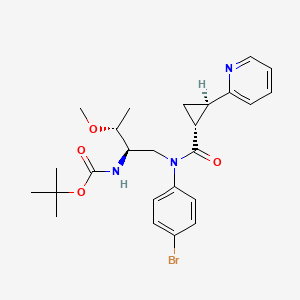
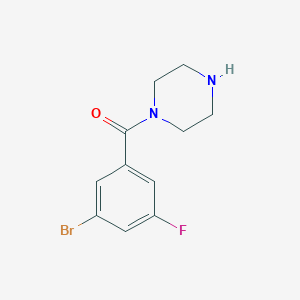

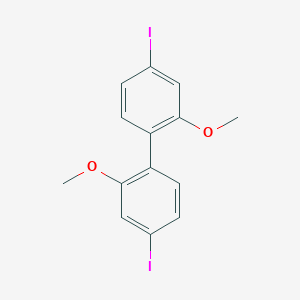
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)



